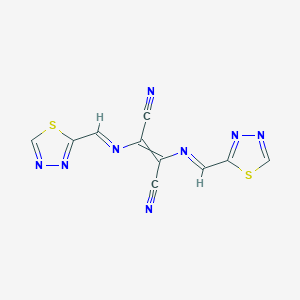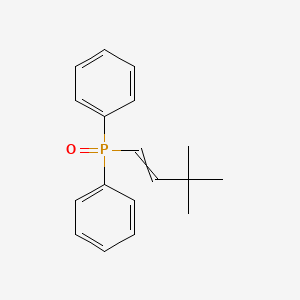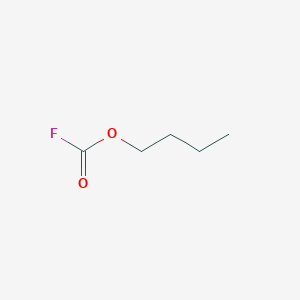![molecular formula C14H15O6P B14249584 4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid CAS No. 393561-80-3](/img/structure/B14249584.png)
4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a phosphoryl group, and a butanoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of naphthol with a phosphorylating agent to introduce the phosphoryl group. This intermediate is then reacted with butanoic acid under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphoryl group.
Reduction: Reduction reactions can modify the naphthalene ring or the phosphoryl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can introduce new functional groups to the naphthalene ring or the butanoic acid moiety .
Wissenschaftliche Forschungsanwendungen
4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various diseases.
Wirkmechanismus
The mechanism of action of 4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The naphthalene ring can interact with various biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybutanoic acid: A simpler compound with similar structural features but lacking the naphthalene ring and phosphoryl group.
Naphthalene derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid is unique due to its combination of a naphthalene ring, a phosphoryl group, and a butanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Eigenschaften
CAS-Nummer |
393561-80-3 |
|---|---|
Molekularformel |
C14H15O6P |
Molekulargewicht |
310.24 g/mol |
IUPAC-Name |
4-[hydroxy(naphthalen-1-yloxy)phosphoryl]oxybutanoic acid |
InChI |
InChI=1S/C14H15O6P/c15-14(16)9-4-10-19-21(17,18)20-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
WPTUUZOVFVDUNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)OCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B14249512.png)


![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
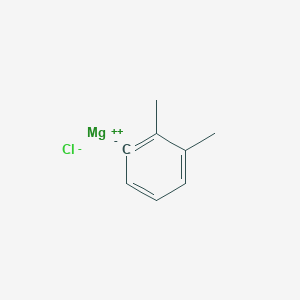
![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)
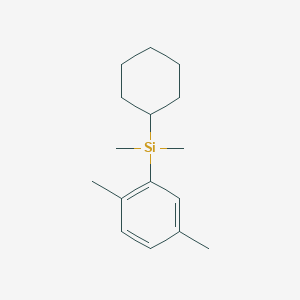
![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)
